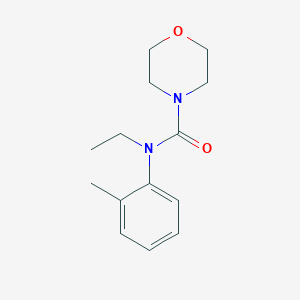
N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide, also known as etomidate, is a medication primarily used for anesthesia induction. It was first synthesized in 1964 and has been widely used in clinical practice since then. Etomidate is a short-acting intravenous anesthetic that is commonly used for procedures such as endoscopy, cardioversion, and intubation.
Mecanismo De Acción
Etomidate acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission in the central nervous system. It enhances the activity of GABA by increasing the opening time of the chloride ion channel, resulting in hyperpolarization of the cell membrane and inhibition of neuronal activity. This leads to a state of anesthesia characterized by unconsciousness, amnesia, and analgesia.
Biochemical and Physiological Effects:
Etomidate has minimal effects on cardiovascular and respiratory function, making it a popular choice for induction of anesthesia in patients with cardiovascular and respiratory compromise. It has also been shown to have minimal effects on renal and hepatic function. However, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide has been associated with adrenal suppression, which can lead to a decrease in cortisol production and potentially increase the risk of infection and mortality in critically ill patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has several advantages for use in laboratory experiments. It has a short onset and offset time, making it ideal for studies that require rapid induction and recovery from anesthesia. It also has minimal effects on cardiovascular and respiratory function, which allows for the study of other physiological processes without interference. However, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide has limitations in that it can cause adrenal suppression, which can confound the results of experiments involving the hypothalamic-pituitary-adrenal axis.
Direcciones Futuras
Future research on N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide could focus on developing new formulations that minimize the risk of adrenal suppression. Additionally, studies could be conducted to investigate the effects of this compound on other physiological processes, such as immune function and inflammation. Finally, research could be conducted to investigate the potential use of this compound as a treatment for conditions such as epilepsy and anxiety disorders.
Métodos De Síntesis
Etomidate is synthesized by reacting 2-ethyl-1,3-dimethyl-5-nitrobenzene with morpholine in the presence of sodium ethoxide. The resulting nitro compound is then reduced with iron powder to produce the amine. This amine is then reacted with ethyl chloroformate to form the final product, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide.
Aplicaciones Científicas De Investigación
Etomidate has been extensively studied in scientific research for its use as an anesthetic agent. It has been shown to be effective for induction of anesthesia with minimal cardiovascular and respiratory effects. Etomidate has also been studied for its use in critically ill patients, where it has been shown to be effective and safe for use in patients with sepsis and acute respiratory distress syndrome.
Propiedades
IUPAC Name |
N-ethyl-N-(2-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-16(13-7-5-4-6-12(13)2)14(17)15-8-10-18-11-9-15/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCMDCNENPNXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
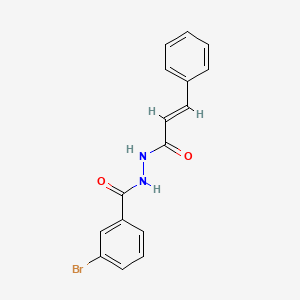


![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
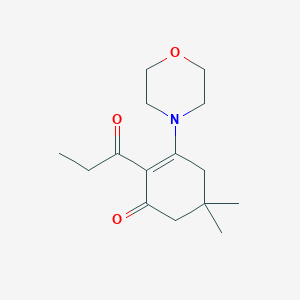
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)
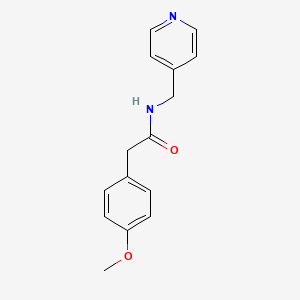
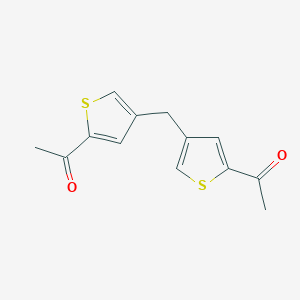


![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)